Pharmacologic Equivalence: Deuterated vs. Unlabeled Zoxazolamine in Rodent Paralysis Models
Zoxazolamine-d2 demonstrates pharmacologic equivalence to unlabeled zoxazolamine in rodent paralysis duration tests, establishing its suitability as a non-perturbing internal standard for in vivo metabolic studies [1].
| Evidence Dimension | Duration of pharmacologic action (paralysis time) |
|---|---|
| Target Compound Data | Comparable paralysis duration to unlabeled zoxazolamine in both long-sleeper and short-sleeper rat subgroups (no significant difference reported) |
| Comparator Or Baseline | Unlabeled zoxazolamine |
| Quantified Difference | No significant difference between groups; p-value not reported but stated as comparable |
| Conditions | Male Sprague-Dawley rats (215-290 g); intraperitoneal administration; groups stratified by hexobarbital sleeping time |
Why This Matters
Confirms that deuterium substitution at C-4 and C-6 does not alter pharmacologic activity, validating the compound as a true tracer for metabolic studies without confounding biological effects.
- [1] Tanabe M, et al. Pharmacologic and metabolic studies with deuterated zoxazolamine. J Med Chem. 1970;13(1):30-34. View Source
